molecular formula C9H16O B6154784 2-(3,3-dimethylcyclopentyl)acetaldehyde CAS No. 2228158-96-9

2-(3,3-dimethylcyclopentyl)acetaldehyde

Cat. No.: B6154784
CAS No.: 2228158-96-9
M. Wt: 140.2
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Description

2-(3,3-Dimethylcyclopentyl)acetaldehyde is a bicyclic aldehyde characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an acetaldehyde moiety at the 2-position. These analogs share key features, including aldehyde functionality and substituted cyclic frameworks, which influence their reactivity, volatility, and biological activity .

Properties

CAS No.

2228158-96-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,3-dimethylcyclopentyl)acetaldehyde typically involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde . Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes, which offer higher yields and better control over reaction conditions .

Chemical Reactions Analysis

2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

2-(3,3-Dimethylcyclopentyl)acetaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylcyclopentyl)acetaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to various biological effects. Additionally, its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,3-dimethylcyclopentyl)acetaldehyde (hypothetical structure) with structurally or functionally related compounds, focusing on physicochemical properties, spectral characteristics, and biological roles.

Structural Analogs and Their Properties

Compound Name Structure Type Key Features Biological Role/Application Reference CAS/Data Source
(Z)-2-(3,3-Dimethylcyclohexylidene)-acetaldehyde Cyclohexylidene aldehyde Z-isomer; fragmentation (m/z 152, 137, 109) ; pheromone in beetles Aggregation pheromone (Polygraphus spp.) 7071-16-1
(E)-2-(3,3-Dimethylcyclohexylidene)-acetaldehyde Cyclohexylidene aldehyde E-isomer; fragmentation (m/z 152, 137, 109) Pheromone component (less active) 7071-16-1
(E)-2-(3,3-Dimethylindolin-2-ylidene)-acetaldehyde Indolinylidene aldehyde Aromatic N-heterocycle; NMR signals similar to commercial analogs Synthetic intermediate (photochemistry) 60802-95-1
2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-acetaldehyde Bicyclic aldehyde Norbornane-like framework; InChIKey: CSUCBYYLYMFEFB Unclear (chemical intermediate) 2226-09-7
2-(3,3-Dimethylcyclobutyl)acetaldehyde Cyclobutyl aldehyde Smaller ring size; limited data on properties Unknown (commercially available) 1935325-99-7

Key Research Findings

Stereochemical Influence on Bioactivity: (Z)-DMCHA (cyclohexylidene) is a major aggregation pheromone in Polygraphus subopacus, while the E-isomer shows negligible activity . This highlights the critical role of stereochemistry in pheromone signaling. Similar trends are observed in grandlure III/IV (1:1 Z/E mixture), which attracts cotton boll weevils (Anthonomus grandis) .

Spectral and Chromatographic Behavior :

  • Fragmentation patterns in GC-MS (e.g., m/z 152, 137, 109) are consistent across cyclohexylidene aldehydes .
  • Chlorophenyl analogs (e.g., 2-(3-chlorophenyl)acetaldehyde) demonstrate that substituent position affects GC retention times due to boiling point variations (e.g., ortho vs. para isomers) .

Functional Group Modifications: Ethanol derivatives (e.g., (Z)-DMCHE) retain pheromone activity but differ in volatility compared to aldehydes . Indolinylidene aldehydes exhibit distinct UV/vis profiles due to extended conjugation, making them useful in photochemical applications .

Cyclobutyl analogs (smaller ring) may exhibit higher ring strain, influencing reactivity and stability .

Physicochemical Comparison

Property This compound (Hypothetical) (Z)-DMCHA (E)-DMCHA 2-(3-Chlorophenyl)acetaldehyde
Molecular Weight ~168.2 g/mol 168.2 g/mol 168.2 g/mol 154.6 g/mol
Boiling Point Estimated 200–220°C Similar to E/Z isomers Similar to Z isomer 210–215°C (para isomer)
GC Retention (HP-1ms column) N/A Later elution (polarity) Later elution (polarity) Shorter retention (lower bp)
Key MS Fragments Likely m/z 137, 109, 81 m/z 152, 137, 109 m/z 152, 137, 109 m/z 154 (M+)

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